molecular formula C12H15Br2NO2 B8297685 Ethyl N-[2-bromo-4-(2-bromoethyl)phenyl]aminoacetate

Ethyl N-[2-bromo-4-(2-bromoethyl)phenyl]aminoacetate

Cat. No. B8297685
M. Wt: 365.06 g/mol
InChI Key: IDUKMAQUQPBPOJ-UHFFFAOYSA-N
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Patent
US06353025B1

Procedure details

Ethyl N-[2-bromo-4-(2-bromoethyl)phenyl]aminoacetate was prepared according to a similar manner to that described in Reference Example 6 using 1 molar equivalent of both N-bromosuccinimide and 0.4M aqueous sodium thiosulfate solution to ethyl N-[4-(2-bromo-ethyl)phenyl]aminoacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+].[Br:16][CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])=[CH:21][CH:20]=1>>[Br:1][C:23]1[CH:24]=[C:19]([CH2:18][CH2:17][Br:16])[CH:20]=[CH:21][C:22]=1[NH:25][CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)NCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CCBr)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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